molecular formula C10H15ClFNO B2583215 (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2411177-97-2

(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride

Cat. No. B2583215
CAS RN: 2411177-97-2
M. Wt: 219.68
InChI Key: GHDMZIRLVGKWIC-MRVPVSSYSA-N
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Description

(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride, also known as FPEA, is a chemical compound that is commonly used in scientific research. This compound is a selective serotonin reuptake inhibitor (SSRI) and is often used in studies related to depression and anxiety disorders. In

Scientific Research Applications

Synthesis and Structural Characterization

A study by Pejchal et al. (2015) detailed the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides through a condensation reaction involving (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine and substituted benzoyl chlorides. The structural integrity of the compounds was validated using various spectroscopic methods, including 1H NMR, 13C NMR, and 19F NMR, alongside elemental analyses and single-crystal X-ray diffraction techniques for some cases. These compounds' optical activities were confirmed through optical rotation measurements, showcasing their potential in antimicrobial and antifungal applications (Pejchal, Pejchalová, & Růžičková, 2015).

Antimicrobial and Antifungal Activity

The synthesized compounds in the study by Pejchal et al. (2015) were evaluated for their antimicrobial and antifungal efficacies against a variety of bacterial and fungal strains. Some of these compounds exhibited activities comparable or slightly superior to established medicinal standards like chloramphenicol, cefoperazone, and amphotericin B. This finding underscores the potential of these compounds in the development of new antimicrobial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).

properties

IUPAC Name

(1R)-1-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLPWBKUBLEWHF-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCCF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCCF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride

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